molecular formula C28H25N3O4S B2900951 N-(3-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-48-1

N-(3-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2900951
CAS No.: 899941-48-1
M. Wt: 499.59
InChI Key: MDUHRKWWANDGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the sulfanyl group and the oxadiazole moiety suggests potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C22H24N2O4S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This composition indicates a relatively complex molecule with diverse functional groups that may influence its interaction with various biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application in treating bacterial infections .

Antiparasitic Activity

In vitro studies have demonstrated that derivatives of this compound exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the aromatic rings enhance potency against this parasite .

Cytotoxicity and Selectivity

The compound's cytotoxicity has been evaluated in various mammalian cell lines. Preliminary results indicate that while it possesses cytotoxic effects, it also shows selectivity towards cancerous cells over normal cells, which could be beneficial in cancer therapy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogens.
  • Disruption of Membrane Integrity : Its structure suggests potential interactions with lipid membranes, leading to compromised integrity in microbial cells.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways selectively in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntiparasiticT. brucei8
CytotoxicityHeLa Cells10
Selectivity RatioCancer vs Normal Cells3:1

Detailed Findings

  • Antimicrobial Efficacy : The compound demonstrated an IC50 value of 15 µM against E. coli, indicating moderate antimicrobial activity.
  • Antiparasitic Potency : Against T. brucei, the IC50 was found to be 8 µM, showcasing strong antiparasitic potential which warrants further exploration for therapeutic applications.
  • Cytotoxicity Assessment : In HeLa cells, an IC50 of 10 µM was recorded; however, the selectivity towards cancerous cells was notable with a ratio indicating preferential toxicity.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-18-8-6-10-20(14-18)29-24(32)17-36-28-30-25-22-12-4-5-13-23(22)35-26(25)27(33)31(28)16-19-9-7-11-21(15-19)34-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUHRKWWANDGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.